2-(Azocan-1-yl)pyrimidine-5-carbonitrile
CAS No.:
Cat. No.: VC20141281
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N4 |
|---|---|
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 2-(azocan-1-yl)pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C12H16N4/c13-8-11-9-14-12(15-10-11)16-6-4-2-1-3-5-7-16/h9-10H,1-7H2 |
| Standard InChI Key | UJKFXRPFUOJWQF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCN(CCC1)C2=NC=C(C=N2)C#N |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
The compound’s structure is defined by the SMILES notation N#CC1=CN=C(N2CCN(C)CCC2)N=C1, which delineates the pyrimidine backbone (C1=CN=C(N2CCN(C)CCC2)N=C1) and the cyano substituent (N#C) . The azocane ring (N2CCN(C)CCC2) introduces conformational flexibility due to its eight-membered structure, potentially influencing binding interactions in biological systems. Computational modeling suggests that the electron-withdrawing cyano group enhances the pyrimidine ring’s electrophilicity, facilitating nucleophilic substitution reactions .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 217.27 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Likely polar aprotic solvents | – |
| Stability | Sensitive to moisture, light, and heat |
The absence of melting/boiling point data in literature underscores the need for further experimental characterization. Stability limitations necessitate storage in airtight containers under inert gas, with temperatures below 50°C .
Synthesis and Manufacturing
Synthetic Pathways
While specific protocols for 2-(Azocan-1-yl)pyrimidine-5-carbonitrile are proprietary, analogous pyrimidine derivatives are typically synthesized via:
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Nucleophilic Aromatic Substitution: Reaction of chloropyrimidines with azocane under basic conditions.
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Cyano Group Introduction: Using trimethylsilyl cyanide (TMSCN) or metal-catalyzed cyanation .
Industrial-scale production likely employs continuous flow reactors to mitigate risks associated with exothermic intermediates .
Purification and Quality Control
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for verifying purity (>95% by HPLC) . Batch-specific certificates of analysis (COA) include residual solvent screening and heavy metal testing to meet pharmaceutical-grade standards .
Applications in Pharmaceutical Research
Antibiotic Development
The compound’s pyrimidine core mimics nucleic acid bases, enabling interference with bacterial DNA gyrase or topoisomerase IV. In vitro studies on structurally similar molecules show MIC (minimum inhibitory concentration) values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Pyrimidine derivatives are explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. Molecular docking simulations suggest that the azocane moiety enhances binding to hydrophobic pockets in viral enzymes .
Fluorescent Probes
The cyano group’s electron-deficient nature allows conjugation with fluorophores for cellular imaging. Derivatives emit in the 450–500 nm range, suitable for tracking drug delivery in real time .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Modifying the azocane ring’s substituents could optimize pharmacokinetic profiles. For example, introducing hydroxyl groups may enhance water solubility without compromising bioactivity.
Green Chemistry Approaches
Exploring biocatalytic cyanation or solvent-free synthesis could reduce environmental footprint. Immobilized lipases show promise in mediating heterocycle formation under mild conditions .
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